![molecular formula C12H18ClNO B3078402 N-[2-(Allyloxy)benzyl]ethanamine hydrochloride CAS No. 1050591-21-3](/img/structure/B3078402.png)

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride

Descripción general

Descripción

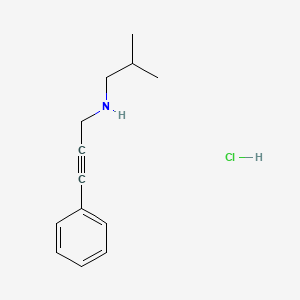

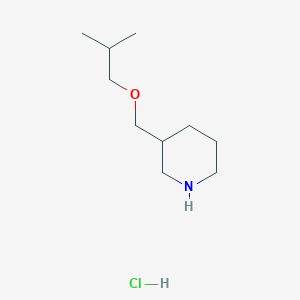

N-[2-(Allyloxy)benzyl]ethanamine hydrochloride is a chemical compound with the molecular formula C12H18ClNO . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO.ClH/c1-3-8-14-12-7-5-6-11(9-12)10-13-4-2;/h3,5-7,9,13H,1,4,8,10H2,2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 227.73 . More specific physical and chemical properties, such as melting point, boiling point, and density, were not available in the sources I found.Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

The compound N-[2-(Allyloxy)benzyl]ethanamine hydrochloride plays a crucial role in various chemical synthesis processes. For example, it has been utilized in the preparation of specific imidazolidinones, highlighting its significance in organocatalysis and cascade catalysis (Graham et al., 2012). This demonstrates the compound's versatility in facilitating complex chemical reactions, contributing to advancements in organic synthesis methodologies.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the structural characteristics of this compound have been explored for antiamoebic activity. A study on chalcones bearing N-substituted ethanamine tails showed significant biological activity against Entamoeba histolytica, positioning these compounds as potential leads for developing new antiamoebic treatments (Zaidi et al., 2015). This underscores the compound's potential in drug discovery and development, particularly in addressing parasitic infections.

Catalysis and Synthetic Methodology

The compound has been implicated in catalytic processes as well. Research on copper-catalyzed amidation demonstrates the compound's utility in transforming benzylic hydrocarbons to sulfonamides, showcasing its role in enhancing the efficiency of synthetic pathways for functional group transformations (Bhuyan & Nicholas, 2007). This contributes to the development of novel catalytic systems that can streamline the production of chemically complex molecules.

Analytical Chemistry

Analytical characterization of hallucinogenic compounds has also benefited from the study of this compound derivatives. Techniques such as high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) have been applied for the determination of related compounds in human serum, highlighting the importance of this compound derivatives in forensic toxicology and clinical diagnostics (Poklis et al., 2013). This illustrates the compound's applicability in developing analytical methods for detecting psychoactive substances.

Propiedades

IUPAC Name |

N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-9-14-12-8-6-5-7-11(12)10-13-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKPMJWEPGTNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1OCC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078321.png)

![[3-(Allyloxy)benzyl]methylamine hydrochloride](/img/structure/B3078326.png)

![N-[3-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B3078329.png)

![2-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3078358.png)

![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B3078366.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3078368.png)

![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride](/img/structure/B3078375.png)

![4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid](/img/structure/B3078390.png)